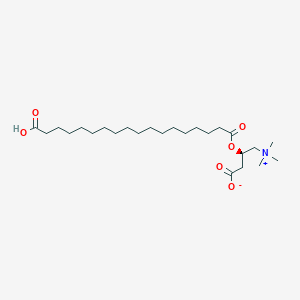

Octadecanedioic Acid Mono-L-carnitine Ester

Übersicht

Beschreibung

CAR(DC18:0) is an O-acylcarnitine.

Biologische Aktivität

Octadecanedioic Acid Mono-L-carnitine Ester (also known as this compound) is a compound that has garnered interest due to its potential biological activities, particularly in the context of lipid metabolism and energy homeostasis. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Octadecanedioic acid, a dicarboxylic acid, is the core structure of this ester. The addition of L-carnitine enhances its solubility and potential bioactivity. The esterification process typically involves the reaction of octadecanedioic acid with L-carnitine, resulting in a cationic lipid that may facilitate various biological functions.

1. Metabolic Pathways

Research indicates that octadecanedioic acid and its derivatives play significant roles in metabolic pathways involving fatty acids. The metabolism of long-chain fatty acids through β-oxidation is crucial for energy production in cells. Octadecanedioic acid can be metabolized via both mitochondrial and peroxisomal pathways, contributing to energy homeostasis and potentially influencing conditions such as obesity and diabetes .

2. Cellular Effects

Studies have shown that this compound exhibits various cellular effects:

- Energy Metabolism : Enhances mitochondrial fatty acid oxidation, leading to increased ATP production.

- Lipid Transport : Facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, crucial for energy generation in muscle tissues .

Table 1: Summary of Biological Effects

3. Anti-inflammatory Properties

Recent studies suggest that this compound may exhibit anti-inflammatory properties. It has been observed to modulate inflammatory responses in various cell types, potentially through the inhibition of pro-inflammatory cytokines . This property could have implications for conditions like cardiovascular diseases where inflammation plays a critical role.

Case Study 1: Lipid Metabolism in Obesity

A study investigating the effects of dietary supplementation with this compound on lipid metabolism in obese mice demonstrated significant improvements in lipid profiles and reduced adiposity. Mice receiving the supplement showed enhanced fatty acid oxidation rates and decreased triglyceride accumulation in adipose tissues .

Case Study 2: Cardiovascular Health

Another study focused on the cardiovascular benefits associated with the use of this compound. Patients with dyslipidemia who were administered this compound showed improved lipid profiles, including reductions in LDL cholesterol and triglycerides over a 12-week period .

Eigenschaften

IUPAC Name |

(3R)-3-(17-carboxyheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO6/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28/h22H,4-21H2,1-3H3,(H-,27,28,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCCGBCYWCYNIC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.